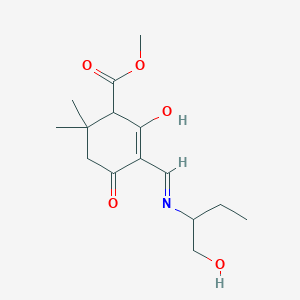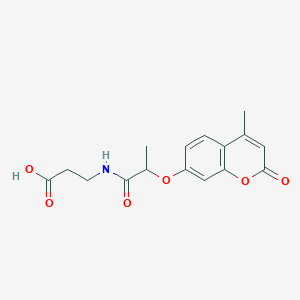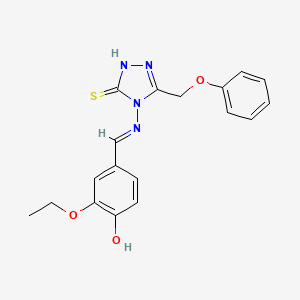
Methyl 2-hydroxy-3-(1-hydroxybutan-2-yliminomethyl)-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-hydroxy-3-(1-hydroxybutan-2-yliminomethyl)-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring with multiple functional groups, making it a versatile molecule for synthetic and analytical purposes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-3-(1-hydroxybutan-2-yliminomethyl)-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with a primary amine to form an imine intermediate. This intermediate is then subjected to cyclization and esterification reactions under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, temperature control, and solvent selection to maximize yield and purity. Techniques like continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and imine functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed:
- Oxidation products may include ketones and carboxylic acids.
- Reduction products typically involve amines.
- Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-hydroxy-3-(1-hydroxybutan-2-yliminomethyl)-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its imine group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The hydroxyl and ester groups may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s bioactivity.
相似化合物的比较
- Methyl 2-hydroxy-3-(1-hydroxyethyliminomethyl)-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
- Methyl 2-hydroxy-3-(1-hydroxypropyliminomethyl)-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
Comparison: Compared to similar compounds, Methyl 2-hydroxy-3-(1-hydroxybutan-2-yliminomethyl)-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate exhibits unique properties due to the presence of the butan-2-yliminomethyl group. This structural variation can influence its reactivity, solubility, and biological activity, making it a distinct and valuable compound for research and industrial applications.
属性
IUPAC Name |
methyl 2-hydroxy-3-(1-hydroxybutan-2-yliminomethyl)-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-5-9(8-17)16-7-10-11(18)6-15(2,3)12(13(10)19)14(20)21-4/h7,9,12,17,19H,5-6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLNRDOLFCPXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N=CC1=C(C(C(CC1=O)(C)C)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B6067261.png)
![N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]adamantane-1-carboxamide](/img/structure/B6067270.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6067288.png)
![[3-(4-Fluorophenoxy)-4-oxochromen-7-yl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate](/img/structure/B6067294.png)
![2-{4-[(5-fluoro-2-methylphenyl)acetyl]-2-morpholinyl}ethanol](/img/structure/B6067304.png)
![2-[1-[(3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B6067310.png)
![2-{4-[4,4-DIMETHYL-2-(METHYLAMINO)-6-OXOCYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B6067312.png)

![Ethyl 4-[5-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]furan-2-yl]benzoate](/img/structure/B6067335.png)
![2-methyl-1-[3-(trifluoromethyl)benzoyl]indoline](/img/structure/B6067339.png)
